molecular formula C20H27BrN2O2 B14486836 N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate CAS No. 67360-99-0

N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate

Cat. No.: B14486836
CAS No.: 67360-99-0
M. Wt: 407.3 g/mol
InChI Key: YQKUXAIXQSWZNV-UHFFFAOYSA-M
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Description

N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate is a complex organic compound with a unique structure that combines a naphthyl group, a piperidinium ring, and a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate typically involves multiple steps. One common approach is to start with the naphthyl derivative, which undergoes a series of reactions to introduce the piperidinium and dimethylcarbamate groups. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible effects on specific molecular targets.

    Industry: The compound may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Hydroxy-2-naphthyl)methyl-N-methylpiperidinium bromide dimethylcarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

67360-99-0

Molecular Formula

C20H27BrN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

[2-[(1-methylpiperidin-1-ium-1-yl)methyl]naphthalen-1-yl] N,N-dimethylcarbamate;bromide

InChI

InChI=1S/C20H27N2O2.BrH/c1-21(2)20(23)24-19-17(15-22(3)13-7-4-8-14-22)12-11-16-9-5-6-10-18(16)19;/h5-6,9-12H,4,7-8,13-15H2,1-3H3;1H/q+1;/p-1

InChI Key

YQKUXAIXQSWZNV-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)OC1=C(C=CC2=CC=CC=C21)C[N+]3(CCCCC3)C.[Br-]

Origin of Product

United States

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